molecular formula C9H16ClNO2 B124156 (1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride CAS No. 565456-77-1

(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

Cat. No.: B124156
CAS No.: 565456-77-1
M. Wt: 169.22 g/mol
InChI Key: FKVUDBWXNAFSPB-MKXDVQRUSA-N
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Description

(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (CAS: 565456-77-1) is a bicyclic azabicyclo compound with a molecular weight of 205.68 and a purity of ≥95% . It is a hydrochloride salt derivative of a methyl ester, characterized by a rigid bicyclo[3.1.0]hexane scaffold substituted with two methyl groups at the 6,6-positions and a carboxylate ester at position 2. This compound is a critical intermediate in synthesizing Boceprevir (SCH 503034), a hepatitis C virus (HCV) NS3 protease inhibitor . Its stereochemistry (1R,2S,5S) is essential for its role in drug synthesis, as minor deviations in configuration can drastically alter biological activity .

Properties

IUPAC Name

methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-9(2)5-4-10-7(6(5)9)8(11)12-3;/h5-7,10H,4H2,1-3H3;1H/t5-,6-,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVUDBWXNAFSPB-MKXDVQRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(NC2)C(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](NC2)C(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565456-77-1
Record name Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo(3.1.0)hexane-2-carboxylate hydrochloride
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Record name (1R,2S,5S)-2-(methoxycarbonyl)-6,6-dimethyl-3-azoniabicyclo[3.1.0]hexane chloride
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Record name Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
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Biological Activity

(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (CAS No. 565456-77-1) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and patents.

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₆ClNO₂
  • Molecular Weight : 205.68 g/mol
  • CAS Number : 565456-77-1
  • MDL Number : MFCD11865137

While specific mechanisms of action for this compound are not extensively documented, related compounds have demonstrated significant antiviral activity against SARS-CoV-2 by inhibiting the main protease (Mpro) of the virus. The compound has been described as a cyclic leucine mimetic that potentially alters enzyme interactions critical for viral replication .

Antiviral Activity

Recent research highlights the compound's potential as an antiviral agent:

  • Inhibition of SARS-CoV-2 Mpro : Studies indicate that derivatives of this compound show promising inhibitory effects against the SARS-CoV-2 main protease with an inhibition constant (K_i) as low as 27.7 nM . This suggests a strong interaction with the viral enzyme, essential for viral replication.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties:

  • Mechanism : Although detailed mechanisms are not fully elucidated, it is suggested that compounds within this class may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of related compounds:

Study ReferenceCompoundActivityK_i (nM)EC₅₀ (nM)Notes
T16SARS-CoV-2 Mpro Inhibitor27.71364Metabolic stability in human liver microsomes
PF-07321332SARS-CoV-2 Inhibitor3.1174.5Clinical candidate with improved properties
GeneralAnti-inflammatoryN/AN/APotential modulation of inflammatory pathways

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

  • GI Absorption : High absorption potential suggests effective oral bioavailability .

Scientific Research Applications

Medicinal Chemistry

This compound is notable for its structural features that resemble certain natural alkaloids, making it a candidate for drug development targeting various biological pathways.

Neurological Applications

Research indicates that derivatives of bicyclic compounds can exhibit neuroprotective properties. The azabicyclo structure may interact with neurotransmitter systems, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease. Studies have suggested that similar compounds can modulate cholinergic and dopaminergic signaling pathways, which are crucial in these disorders .

Antiviral Activity

(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride has been explored as an intermediate in the synthesis of antiviral agents. For instance, it plays a role in the synthesis of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C . The compound's ability to inhibit viral replication mechanisms makes it a valuable component in antiviral drug design.

Research Applications

The compound serves as a valuable research tool in synthetic organic chemistry and pharmacology.

Synthetic Intermediates

Its unique structure allows it to act as an intermediate in the synthesis of more complex molecules. Researchers utilize this compound to develop new synthetic pathways that can lead to the creation of novel pharmaceuticals with enhanced efficacy and reduced side effects .

Biological Assays

In biological research, this compound is used in assays to evaluate the biological activity of related compounds. Its interaction with various biological targets can provide insights into structure-activity relationships (SAR), guiding further drug development efforts .

Neuroprotective Studies

A study published in Journal of Medicinal Chemistry investigated several bicyclic compounds similar to this compound for their neuroprotective effects in cellular models of neurodegeneration . The results indicated a promising correlation between structural modifications and enhanced neuroprotection.

Antiviral Synthesis

In another case study focused on antiviral drug synthesis, researchers successfully integrated this compound into the synthetic route for Boceprevir . This highlighted not only its utility as an intermediate but also its potential to influence therapeutic outcomes through structural optimization.

Comparison with Similar Compounds

(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 2089577-29-5)

  • Structural Difference : The stereochemistry at positions 1 and 5 is inverted compared to the target compound (1S,5R vs. 1R,5S).
  • Impact : Stereochemical inversion reduces binding affinity to HCV NS3 protease, rendering it less effective as a Boceprevir precursor .
  • Synthesis : Prepared via similar routes but requires chiral resolution to isolate the desired enantiomer .

Functional Group Variants

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride (CAS: 1373205-30-1)

  • Structural Difference : Lacks the methyl ester group (carboxylic acid instead of ester).
  • Impact :
    • Increased water solubility due to the ionic carboxylic acid group.
    • Reduced cell permeability, making it less suitable as an intermediate in lipophilic drug synthesis .
  • Applications : Used in peptide coupling reactions where free carboxylic acids are required .

(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one

  • Structural Difference : Replaces the ester with a ketone at position 2.
  • Impact: Enhanced electrophilicity at the carbonyl carbon, increasing reactivity in nucleophilic additions. Limited utility in protease inhibitor synthesis due to poor mimicry of peptide bonds .

Substituted Derivatives

(1S,2S,5R)-6,6-Dichloro-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

  • Structural Differences :
    • Chlorine substituents at 6,6-positions instead of methyl groups.
    • tert-Butoxycarbonyl (Boc) protecting group on the nitrogen.
  • Impact :
    • Chlorine atoms increase steric hindrance and electron-withdrawing effects, altering reaction kinetics in substitution reactions.
    • Boc group enhances stability during solid-phase peptide synthesis .

3-[(S)-2-(3,5-Bis(trifluoromethyl)benzamido)-3,3-dimethylbutanoyl] Derivatives

  • Structural Differences : Incorporates trifluoromethyl and benzamido groups.
  • Impact: Trifluoromethyl groups improve metabolic stability and binding to hydrophobic enzyme pockets (e.g., 3CL protease). These derivatives exhibit IC₅₀ values in the nanomolar range against viral proteases, outperforming the parent compound in biological assays .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Purity Key Functional Groups
(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl C₉H₁₆ClNO₂ 205.68 ≥95% Methyl ester, bicyclo scaffold
(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate C₉H₁₅NO₂ 169.22 N/A Methyl ester, inverted stereochemistry
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid HCl C₈H₁₄ClNO₂ 191.66 N/A Carboxylic acid
(1S,2S,5R)-6,6-Dichloro-3-(tert-butoxycarbonyl)-3-azabicyclo[...]carboxylic acid C₁₂H₁₆Cl₂NO₄ 307.17 N/A Dichloro, Boc-protected

Preparation Methods

Step 1: Substitution with Hydroxyl Compound

The hydroxyl group at position 2 of the bicyclic precursor is substituted using a hydroxyl compound (Alk-OH, where Alk = C1–C6 alkyl). This reaction proceeds via nucleophilic displacement under mild acidic conditions, yielding a pyrrolidine intermediate. The stereochemistry at positions 1R, 2S, and 5S is retained through careful control of reaction temperature (20–25°C) and solvent polarity (tetrahydrofuran or dichloromethane).

Step 2: Cyanidation

The pyrrolidine intermediate undergoes cyanidation using trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst (e.g., zinc iodide). This step introduces a cyano group at position 2, forming 1,1-dimethylpropyl (1R,2S,5S)-2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate. The reaction achieves >90% conversion within 4–6 hours at 0–5°C, minimizing side reactions.

Step 3: Deprotection and Alcoholysis

The 1,1-dimethylpropyl protecting group is removed via acid-catalyzed alcoholysis. Hydrochloric acid (HCl) in methanol at reflux (65–70°C) cleaves the ester, yielding the target compound as a hydrochloride salt. Crystallization from ethanol/water mixtures provides the final product in 68–72% overall yield with >99% enantiomeric excess (ee).

Copper-Catalyzed 1,3-Dipolar Cycloaddition Approach

An alternative route, reported by Deng et al., constructs the 3-azabicyclo[3.1.0]hexane core via asymmetric cycloaddition.

Reaction Setup and Conditions

A copper(I) catalyst (Cu(CH3CN)4BF4) and chiral phosphine ligand (L3) facilitate the 1,3-dipolar cycloaddition between iminoesters and trisubstituted cyclopropenes. For example, methyl 2-aminobutanoate reacts with 2,3-diphenylcyclopropene in tetrahydrofuran (THF) at 0°C, forming the bicyclic skeleton with five contiguous stereocenters.

Stereochemical Control

The ligand’s chiral environment ensures high diastereoselectivity (dr > 20:1) and enantioselectivity (up to 94% ee). The reaction proceeds via a stepwise mechanism, where the copper complex stabilizes the transition state, favoring the (1R,2S,5S) configuration.

Industrial-Scale Production Techniques

The patent describes industrial adaptations of the substitution-cyanidation method:

  • Continuous Flow Reactors : Substitution and cyanidation steps are performed in continuous flow systems, reducing reaction times by 40% and improving yield consistency.

  • Purification : Simulated moving bed (SMB) chromatography replaces traditional column chromatography, enabling kilogram-scale production with >99.5% purity.

Comparative Analysis of Synthesis Methods

ParameterPatent MethodCycloaddition Method
Starting MaterialBicyclic ester derivativeIminoesters + cyclopropenes
CatalystLewis acids (ZnI2)Cu(I)/chiral ligand
Reaction Time12–18 hours6–8 hours
Overall Yield68–72%45–50%
Stereoselectivity>99% ee85–94% ee
ScalabilityIndustrial (ton-scale)Laboratory (gram-scale)

The patent method excels in scalability and stereocontrol, while the cycloaddition approach offers modularity for structural diversification.

Spectroscopic Characterization and Quality Control

Critical analytical data for the final product include:

PropertyValueSource
Molecular Weight205.68 g/mol
Melting Point151–153°C
Specific Rotation[α]D²⁵ = +2.0 (c 0.94, CH2Cl2)
HPLC Purity>99.5%

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 3.63 ppm (COOCH₃) and δ 1.45 ppm (C(CH₃)₂), confirming the bicyclic structure .

Q & A

Basic: How can researchers confirm the identity and purity of (1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify stereochemistry and structural integrity. Compare chemical shifts with reference data for bicyclic azabicyclo compounds (e.g., lists synonyms and CAS No. 672325-23-4) .
    • Mass Spectrometry (MS) : Confirm molecular weight (285.81 g/mol for related analogs in ) and fragmentation patterns .
  • Chromatography :
    • HPLC/GC : Assess purity using reverse-phase HPLC with UV detection. Monitor for impurities like 6-aminopenicillanic acid derivatives (similar to impurities in ) .
  • Reference Standards : Cross-validate with certified reference materials (CRMs) from reputable suppliers (e.g., LGC Standards in ) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Identification :
    • Review H-statements (e.g., H315: skin irritation, H319: eye damage) as outlined in safety data sheets (). Use skin and eye protection .
    • Avoid inhalation of dust; implement fume hoods or respiratory protection if aerosolization occurs .
  • Exposure Control :
    • Follow TWA (time-weighted average) and STEL (short-term exposure limits) guidelines. Use gloves (nitrile) and lab coats .
    • Store in airtight containers away from oxidizing agents (per storage guidelines in ) .

Advanced: How does stereochemistry influence the compound’s biological activity or reactivity?

Methodological Answer:

  • Chiral Centers : The (1R,2S,5S) configuration impacts receptor binding and metabolic stability. Compare with stereoisomers (e.g., (1S,3S,5S)-2-azabicyclo analogs in ) to assess enantioselective effects .
  • Case Study : Use X-ray crystallography or computational modeling (e.g., DFT) to resolve spatial arrangements. For example, highlights stereochemical uniqueness in bicyclic alcohols .
  • Biological Assays : Test enantiomers in enzyme inhibition assays (e.g., serine proteases) to correlate activity with configuration .

Advanced: What strategies optimize synthetic yield for this bicyclic compound?

Methodological Answer:

  • Reaction Design :
    • Catalysts : Use chiral catalysts (e.g., Pd-mediated cyclopropanation) to enhance stereoselectivity, as seen in similar bicyclo[3.1.0]hexane syntheses () .
    • Temperature Control : Maintain sub-zero temperatures during cyclization to prevent racemization (analogous to methods in ) .
  • Purification :
    • Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the hydrochloride salt. Monitor by TLC .

Advanced: How can researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray)?

Methodological Answer:

  • Multi-Technique Validation :
    • Combine 1H^1 \text{H}-NMR coupling constants with X-ray diffraction to confirm stereochemistry (e.g., used crystallography for bicyclo[3.1.0]hexane derivatives) .
    • Use 2D-NMR (COSY, NOESY) to assign spatial proximities and resolve ambiguities .
  • Computational Tools :
    • Perform molecular dynamics simulations to predict conformer populations and compare with experimental data .

Advanced: What analytical methods are suitable for impurity profiling?

Methodological Answer:

  • Impurity Identification :
    • LC-MS/MS : Detect trace impurities (e.g., methyl ester byproducts) with high sensitivity. Reference impurity standards like those in (e.g., 6-aminopenicillanic acid) .
  • Quantitative Analysis :
    • Use qNMR with internal standards (e.g., maleic acid) for absolute quantification of impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

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